4-Deoxy-alpha-D-glucose

Beschreibung

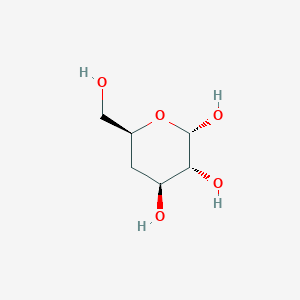

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H12O5 |

|---|---|

Molekulargewicht |

164.16 g/mol |

IUPAC-Name |

(2S,3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol |

InChI |

InChI=1S/C6H12O5/c7-2-3-1-4(8)5(9)6(10)11-3/h3-10H,1-2H2/t3-,4-,5+,6-/m0/s1 |

InChI-Schlüssel |

HDEMQQHXNOJATE-AZGQCCRYSA-N |

Isomerische SMILES |

C1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O)CO |

Kanonische SMILES |

C1C(OC(C(C1O)O)O)CO |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Deoxy Alpha D Glucose and Its Analogues

Chemical Synthesis Approaches

Chemical synthesis provides versatile pathways to 4-deoxy-alpha-D-glucose and its analogues. These methods often involve multiple steps, starting from more common sugars and employing reactions that control stereochemistry to achieve the desired product.

The SN2 (bimolecular nucleophilic substitution) reaction is a cornerstone for the 4-deoxygenation of glucose derivatives. This reaction proceeds with an inversion of configuration at the target carbon center. masterorganicchemistry.com A typical strategy begins with a protected glucose derivative where the hydroxyl groups, except for the one at the C-4 position, are chemically masked. The C-4 hydroxyl group is then converted into a good leaving group, often a sulfonate ester like a tosylate or mesylate.

A key synthesis of 4-deoxy-D-xylo-hexose (an isomer of 4-deoxy-D-glucose) involves the SN2 displacement of a 4-methylsulfonyloxy (mesyl) group from a D-galactopyranoside derivative. nih.gov In this process, the starting material, methyl 2,3,6-tri-O-benzoyl-4-O-methylsulfonyl-alpha-D-galactopyranoside, is reacted with a nucleophile such as iodide ion. nih.gov The iodide attacks the C-4 carbon, displacing the mesylate leaving group and inverting the stereochemistry from the galacto configuration to the gluco configuration. nih.gov The resulting 4-deoxy-4-iodo intermediate is then reduced to the final 4-deoxy product. nih.gov This stereospecific inversion is a classic example of the SN2 mechanism's utility in carbohydrate synthesis. masterorganicchemistry.comnih.gov

Table 1: Key Intermediates in SN2 Deoxygenation

| Starting Material | Activating Group | Nucleophile | Intermediate Product |

|---|

Another effective method for deoxygenation at the C-4 position involves a two-step process of chlorination followed by reduction. The substitution of a secondary hydroxyl group with chlorine in an unprotected carbohydrate can be challenging but is a valuable technique for creating intermediates for deoxygenation reactions. acs.org

In this approach, a suitable sugar derivative is first chlorinated at the C-4 position. For instance, a D-galactose derivative can be used to produce a 4-chloro-4-deoxy-D-galactopyranoside. ugr.es This step often occurs with an inversion of stereochemistry. The subsequent and crucial step is the reductive dechlorination of the chlorodeoxy sugar. researchgate.net This is typically achieved through catalytic hydrogenation, where the chlorinated compound is reacted with hydrogen gas in the presence of a metal catalyst, such as Raney nickel. researchgate.net The chlorine atom is replaced by a hydrogen atom, yielding the desired 4-deoxy-glucose derivative. researchgate.netthieme-connect.de The use of triethylamine (B128534) during the hydrogenation can promote selective dechlorination, particularly when multiple chlorine atoms are present in the molecule. researchgate.net

The synthesis of 4-deoxy-4-fluoro-D-glucose introduces a fluorine atom at the C-4 position, a modification that can significantly alter the biological activity of the sugar. A common method involves the nucleophilic fluorination of a D-galactose derivative, which has the opposite stereochemistry at the C-4 position. google.com This reaction typically proceeds via an SN2 mechanism, resulting in the inversion of configuration to the desired gluco form. acs.org

Reagents like diethylaminosulfur trifluoride (DAST) are frequently used for the deoxyfluorination of secondary hydroxyl groups. beilstein-journals.org Alternatively, the hydroxyl group can be converted into a sulfonate ester (mesylate or triflate), which is then displaced by a fluoride (B91410) ion source such as tetrabutylammonium (B224687) fluoride (TBAF). acs.orgbeilstein-journals.org A specific patented method describes the reaction of a D-galactose derivative with sulfuryl fluoride (SO₂F₂) or similar reagents in the presence of an organic base to produce a 4-deoxy-4-fluoro-D-glucose derivative. google.com The introduction of fluorine is of great interest as fluorinated carbohydrates are valuable probes for studying molecular recognition processes. rsc.org

Systematic studies have shown that while hydroxyl groups at C-1, C-3, and C-6 are critical for uptake by glucose transporters (GLUT), the C-4 position is more tolerant of modification, making 4-deoxy-4-fluoro-D-glucose a viable analogue for biological studies. nih.gov

The synthesis of 4-amino and 4-azido-deoxy-glucose derivatives provides access to compounds with important biological and chemical utility. The azido (B1232118) group serves as a versatile precursor to the amino group and can also be used in "click chemistry" for bioconjugation. smolecule.comvulcanchem.com

The synthesis typically begins with a protected sugar where the C-4 hydroxyl group is activated by converting it into a good leaving group, such as a methylsulfonyloxy (mesyl) group. nih.gov The synthesis of 4-azido-4-deoxy-D-glucose has been achieved by the SN2 displacement of the 4-methylsulfonyloxy group on a protected D-galactopyranoside using an azide (B81097) ion (from sodium azide, for example). nih.govacs.org This reaction proceeds with the expected inversion of configuration, yielding the 4-azido-D-glucopyranoside derivative. nih.gov

The resulting 4-azido-4-deoxy-D-glucose can then be used in further synthetic steps. For example, it can be activated as a nucleotide sugar, such as UDP-4-azido-4-deoxy-D-glucose, which serves as a substrate for glycosyltransferases. smolecule.comvulcanchem.com The azido group can subsequently be reduced to an amino group, commonly through catalytic hydrogenation, to yield 4-amino-4-deoxy-D-glucose. jst.go.jp These multi-step pathways are essential for producing rare amino sugars for various research applications, including the assembly of bacterial glycoconjugates. researchgate.netmdpi.com

Table 2: Synthesis of 4-Azido and 4-Amino Derivatives

| Precursor | Reagent for Azido Group | Intermediate | Reagent for Amino Group | Final Product |

|---|

Strategies for 4-Deoxy-4-fluoro-D-glucose Derivative Production

Enzymatic and Biocatalytic Synthesis

Enzymatic methods offer highly specific and efficient alternatives to chemical synthesis for producing modified sugars. These biocatalytic approaches can operate under mild conditions and avoid the need for extensive protection and deprotection steps common in chemical synthesis.

Transglucosylation is an enzymatic process where a glycosidase enzyme transfers a glycosyl group from a donor to an acceptor molecule. While many glycosidases primarily catalyze hydrolysis, they can be harnessed for synthesis under specific conditions, such as high substrate concentrations.

Buckwheat α-glucosidase, for example, has been shown to catalyze transglucosylation reactions using maltose (B56501) as a glucose donor and 2-deoxy-D-glucose as an acceptor. oup.comtandfonline.com This reaction produced novel disaccharides, including 4-O-α-D-glucopyranosyl-2-deoxy-D-glucose, demonstrating that a deoxy-sugar can act as a viable acceptor for enzymatic glycosylation. oup.comtandfonline.com Although this example involves 2-deoxy-D-glucose, the principle extends to other deoxy-sugars. Enzymes like glycosyltransferases can utilize nucleotide-activated deoxy-sugars, such as UDP-4-azido-4-deoxy-D-glucose, to incorporate these modified units into larger glycan structures. smolecule.comvulcanchem.com The use of whole-cell biocatalysts, which harness natural metabolic pathways, represents an advantageous approach for producing activated deoxysugars from inexpensive starting materials like glucose. google.com

Biotechnological Routes to Deoxy-Sugar Analogues

The biosynthesis of many deoxy-sugars in bacteria originates from common sugar phosphates, such as α-D-glucose-1-phosphate. nih.gov This precursor is first converted into a nucleotide diphosphate (B83284) (NDP) sugar, typically by coupling with a nucleotide triphosphate (NTP). nih.gov

A pivotal intermediate in many of these pathways is TDP-4-keto-6-deoxy-α-D-glucose. nih.gov This compound is generated from TDP-α-D-glucose by the enzyme TDP-glucose-4,6-dehydratase. nih.gov The 4-keto group in this intermediate is chemically versatile and serves as a branching point for a multitude of enzymatic modifications, leading to a diverse range of deoxy-sugars. nih.gov

For example, enzymes such as 2-dehydratases, 3-ketoreductases, and 3-aminotransferases can act on this key intermediate to produce various 2,6-dideoxyhexoses and 3-amino-sugars. nih.gov Significant advancements in synthetic biology and metabolic engineering have enabled the heterologous expression of deoxysugar biosynthetic gene clusters in host organisms like E. coli. jmb.or.krresearchgate.net This allows for the controlled production of specific deoxy-sugar derivatives.

Researchers are actively exploring "one-pot" enzymatic reactions where multiple purified enzymes are used in vitro to synthesize specific NDP-deoxysugars from basic precursors. nih.gov This approach offers high specificity and avoids the complexities of in vivo cellular metabolism. The Midwest Bioprocessing Center, for instance, has successfully demonstrated the feasibility of using a synthetic biology approach to produce important deoxy-sugars for pharmaceutical research, with plans to expand their production to over a dozen different molecules. mwbioprocessing.com These biotechnological strategies pave the way for creating novel secondary metabolites and glycosylated compounds with potential therapeutic applications. jmb.or.krkarger.com

Table 2: Key Enzymes and Intermediates in Deoxy-Sugar Biosynthesis

| Enzyme/Intermediate | Role | Pathway | Reference |

|---|---|---|---|

| α-D-glucose-1-phosphate | Initial Precursor | Deoxy-sugar biosynthesis | nih.gov |

| Nucleotidylyltransferase | NDP-glucose formation | Deoxy-sugar biosynthesis | nih.gov |

| TDP-glucose-4,6-dehydratase | Formation of TDP-4-keto-6-deoxy-α-D-glucose | Deoxy-sugar biosynthesis | nih.gov |

Advanced Structural Elucidation and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deoxy-Sugar Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the complete structural elucidation of carbohydrates in solution. acs.orgacs.org It provides unambiguous data regarding the identity of sugar residues, the stereochemistry of anomeric centers, ring conformation, and the position of functional groups or modifications, such as deoxygenation. nist.gov

The structural assignment of 4-Deoxy-alpha-D-glucose is achieved through a systematic analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

One-Dimensional (1D) NMR: The 1D ¹H and ¹³C NMR spectra provide initial, fundamental information. The ¹H NMR spectrum of a deoxy-sugar like this compound is characterized by signals in specific chemical shift regions. nist.gov The anomeric proton (H-1) of an α-anomer typically resonates between δ 4.8 and 5.8 ppm. acs.org A key feature for a 4-deoxy-sugar is the appearance of the C4 methylene (B1212753) protons (H-4ax and H-4eq) in the upfield, aliphatic region of the spectrum, typically between δ 1.5 and 2.6 ppm, a region that is otherwise free of signals in standard hexoses. pnas.orgnih.gov

The ¹³C NMR spectrum offers greater chemical shift dispersion. acs.org The anomeric carbon (C-1) appears in the δ 95-110 ppm range, while the C4 carbon, lacking a hydroxyl group, will show a characteristic upfield shift into the aliphatic region (typically δ 30-40 ppm) compared to the ~δ 70 ppm shift seen in glucose.

Two-Dimensional (2D) NMR: While 1D spectra are informative, the significant overlap of proton signals in the δ 3.4-4.0 ppm range necessitates the use of 2D NMR experiments to resolve individual resonances and establish connectivity. acs.orgmdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other (typically over two or three bonds). mdpi.com For this compound, COSY is crucial for tracing the proton network step-by-step, starting from the well-resolved anomeric H-1 signal to H-2, H-2 to H-3, and H-3 to the distinct upfield H-4 protons. pnas.orgresearchgate.net

TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to an entire spin system. researchgate.net Irradiation of the anomeric proton (H-1) will reveal correlations to all other protons within the same sugar ring (H-2, H-3, H-4ax, H-4eq, H-5, H-6), confirming they belong to a single residue. google.com

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that correlates each proton with its directly attached carbon atom. rsc.org It is the primary method for assigning carbon resonances by linking them to their already-assigned proton partners. The distinct upfield ¹H shifts of the H-4 protons will correlate to the upfield ¹³C shift of the C-4 methylene carbon.

The combination of these experiments allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for this compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: Exact values are dependent on solvent and temperature. The data below represents typical, expected values based on general principles of carbohydrate NMR.)

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D Correlations |

|---|---|---|---|

| 1 | ~5.2 (d) | ~98.0 | COSY: H-2; HMBC: C-3, C-5 |

| 2 | ~3.5 (dd) | ~72.0 | COSY: H-1, H-3; HSQC: C-2 |

| 3 | ~3.8 (t) | ~73.5 | COSY: H-2, H-4ax, H-4eq; HSQC: C-3 |

| 4 | ~1.6 (ax), ~2.1 (eq) | ~35.0 | COSY: H-3, H-5; HSQC: C-4 |

| 5 | ~3.9 (m) | ~71.0 | COSY: H-4ax, H-4eq, H-6; HSQC: C-5 |

| 6 | ~3.7 (m) | ~61.5 | COSY: H-5; HSQC: C-6 |

When a hydroxyl group in a sugar is replaced by fluorine, ¹⁹F NMR spectroscopy becomes an exceptionally powerful analytical tool. rsc.org For a hypothetical compound like 4-deoxy-4-fluoro-D-glucose, ¹⁹F NMR offers several advantages. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, providing high sensitivity comparable to that of protons. acs.org Furthermore, its chemical shifts span a very wide range (~200 ppm), which eliminates the signal overlap issues common in ¹H NMR. acs.org

The key applications include:

Structural and Conformational Analysis: The magnitude of fluorine-proton (J_HF) and fluorine-carbon (J_CF) coupling constants is highly dependent on their stereochemical relationship (dihedral angle). pnas.orgoptica.org For instance, vicinal ¹⁹F-¹H coupling constants show a marked angular dependence, allowing for precise conformational analysis. optica.org

Monitoring Binding and Metabolism: Fluorinated glucose derivatives are often used as metabolic probes. acs.org ¹⁹F NMR can non-invasively track the uptake and metabolism of these compounds in biological systems, as the chemical environment of the fluorine atom changes upon enzymatic modification (e.g., phosphorylation), leading to a new, distinct signal in the spectrum. glycopedia.eu For example, ¹⁹F NMR has been used to study the binding of fluorinated sugars to lectins and to monitor their transport across cell membranes. acs.orggoogle.com

Simplifying Complex Mixtures: In syntheses that may produce multiple isomers, ¹⁹F NMR provides a clear and resolved spectrum where each fluorinated species gives a distinct signal, greatly simplifying product analysis. acs.orgresearchgate.net A recently developed methodology uses the ¹⁹F nucleus as the focal point of a suite of NMR experiments to elucidate the structure of fluorinated compounds even within complex mixtures without requiring separation. nist.gov

One- and Two-Dimensional NMR Methodologies

Vibrational and Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. creative-biolabs.com For a compound like this compound, the FT-IR spectrum provides a molecular "fingerprint" that can be used for identification and quality control. google.com

The spectrum is characterized by several key absorption bands:

O-H Stretching: A broad, strong band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) groups. mdpi.com

C-H Stretching: Absorption bands in the 3000-2800 cm⁻¹ region correspond to the C-H stretching vibrations of the pyranose ring and the hydroxymethyl group. mdpi.com

Fingerprint Region: The complex region between 1500 cm⁻¹ and 900 cm⁻¹ is known as the fingerprint region. The bands here arise from C-O stretching and C-O-H bending vibrations. The region from 1200-950 cm⁻¹ is particularly characteristic of the carbohydrate structure, containing signals from the C-O-C vibrations of the pyranose ring. creative-biolabs.comresearchgate.net

The absence of the hydroxyl group at the C-4 position in this compound would result in subtle but distinct alterations in the fingerprint region compared to its parent compound, D-glucose, making FT-IR a useful comparative tool.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |

|---|---|---|

| 3600 - 3200 | O-H stretching vibrations of hydroxyl groups | Strong, Broad |

| 3000 - 2800 | C-H stretching vibrations (CH, CH₂) | Medium |

| ~1450 | C-H bending vibrations | Medium |

| 1200 - 1000 | C-O stretching and C-O-H bending (pyranose ring "fingerprint") | Strong, Complex |

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. acs.org For deoxysugars, MS is often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). pnas.orgresearchgate.net

For GC-MS analysis, sugars must first be chemically modified into volatile derivatives, such as alditol acetates or trimethylsilyl (B98337) (TMS) derivatives. glycopedia.eunih.gov LC-MS can often analyze the native compound directly from solution. acs.org

Tandem mass spectrometry (MS/MS) is particularly informative. The parent ion is selected and fragmented, and the resulting product ions provide structural clues. frontiersin.org Key fragmentation patterns for glycosidic compounds include:

Glycosidic Bond Cleavage: This is the most common fragmentation, resulting in Y- and B-type ions that indicate the mass of the sugar units. In a disaccharide containing a deoxyhexose, a characteristic neutral loss of 146 Da would be observed. mdpi.com

Cross-Ring Cleavage: Fragmentation of the sugar ring itself produces A- and X-type ions. The pattern of these cleavages can help to locate the position of modifications, such as the deoxy function. acs.orgmdpi.com The specific fragmentation pathways can distinguish the position of the deoxy group in different deoxyhexose isomers. acs.orgchalmers.se

Table 3: Predicted Mass Spectrometric Fragments for Derivatized this compound (Assuming derivatization to its alditol acetate (B1210297) form for GC-MS analysis)

| Fragment Type | Description | Significance for 4-Deoxy Structure |

|---|---|---|

| Molecular Ion (M⁺) | The intact, ionized molecule. | Confirms the overall molecular weight of the derivative. |

| Primary Fragments | Cleavage of C-C bonds in the acyclic alditol chain. | The m/z values of fragments resulting from cleavage on either side of C4 will be different from those of other deoxyhexose isomers, allowing for positional identification. |

| Loss of Acetate Groups | Loss of CH₃COO• (59 Da) or acetic acid (60 Da). | Common fragmentation pathway for acetylated compounds. |

Fourier Transform Infrared (FT-IR) Spectroscopy

Chromatographic Methods for Purity and Identity Determination

Chromatographic techniques are essential for separating this compound from reaction mixtures, related sugars, and impurities, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis of non-volatile compounds like sugars. acs.org

Columns: Several types of columns are effective. Anion-exchange columns (e.g., Hamilton RCX-10) can separate closely related sugars like 2-deoxyglucose and glucose. google.com Polymer-based amino columns, operating in hydrophilic interaction liquid chromatography (HILIC) mode, are also specifically designed for carbohydrate analysis and can separate this compound from its parent compound. shodex.com

Detection: For preparative work or when analyzing high concentrations, a Refractive Index (RI) detector is often used. google.com For higher sensitivity and quantitative analysis, an Evaporative Light Scattering Detector (ELSD) is effective. researchgate.net To achieve very low detection limits, sugars can be derivatized pre- or post-column to attach a fluorescent tag, enabling highly sensitive fluorescence detection. nih.govnih.gov

Gas Chromatography (GC): GC, typically coupled with mass spectrometry (GC-MS), offers very high separation efficiency. researchgate.net However, it requires that the non-volatile sugar be converted into a volatile derivative first. The most common derivatization methods are trimethylsilylation or conversion to alditol acetates. researchgate.netnih.gov The retention time of the derivatized this compound provides a means of identification and quantification, while the MS provides definitive structural confirmation. glycopedia.eu This method is particularly useful for analyzing the monosaccharide composition of complex samples after acid hydrolysis. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like carbohydrates. For underivatized sugars such as this compound, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a particularly effective method. chromatographyonline.comresearchgate.netcopernicus.org This technique leverages the weak acidic nature of carbohydrates, which can be ionized at high pH, allowing for their separation on anion-exchange columns. researchgate.net

Methodology and Findings:

A typical HPAEC-PAD analysis of this compound involves the use of a specialized column, such as the Dionex CarboPac™ series, which is designed for high-resolution separation of carbohydrates. copernicus.orgnih.gov The mobile phase is typically an aqueous solution of sodium hydroxide, which facilitates the ionization of the sugar's hydroxyl groups. The separation is based on the different pKa values of the hydroxyl groups and the resulting charge differences at a given high pH.

Pulsed Amperometric Detection provides a highly sensitive and selective means of detecting carbohydrates without the need for derivatization. researchgate.net The detection process involves applying a series of potential pulses to a gold working electrode, which oxidizes the carbohydrate, generating a current that is proportional to its concentration. researchgate.net

Research involving the analysis of related deoxy sugars has demonstrated the capability of HPAEC-PAD to resolve complex mixtures of monosaccharides. chromatographyonline.comresearchgate.net For instance, the separation of various monosaccharides, including deoxy sugars like fucose and rhamnose, can be achieved with excellent resolution and sensitivity. chromatographyonline.com While specific retention times are dependent on the exact chromatographic conditions, a hypothetical analysis of a sample containing this compound alongside other common monosaccharides would yield distinct, well-resolved peaks.

Table 1: Illustrative HPLC-HPAEC-PAD Parameters for Carbohydrate Analysis

| Parameter | Value |

| Column | Dionex CarboPac™ PA20 (3 x 150 mm) |

| Guard Column | Dionex CarboPac™ PA20 Guard (3 x 30 mm) |

| Mobile Phase | Isocratic 12 mM Sodium Hydroxide |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 30 °C |

| Detector | Pulsed Amperometric Detector (PAD) with Gold Electrode |

| Waveform | Standard Quadruple-Potential Waveform |

| Injection Volume | 10 µL |

This table represents typical starting conditions for the analysis of underivatized monosaccharides and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, due to the low volatility of carbohydrates, a derivatization step is essential prior to GC analysis. researchgate.net This process converts the polar hydroxyl groups into less polar, more volatile derivatives.

Derivatization and Analysis:

For this compound, a common and effective derivatization method is trimethylsilylation. researchgate.netacs.org This involves reacting the sugar with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS) in a solvent such as pyridine. core.ac.uknih.gov This reaction replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, yielding a volatile TMS-ether derivative. acs.orgcore.ac.uk An alternative is to first form an oxime or methyloxime to prevent the formation of multiple anomeric peaks, followed by silylation. core.ac.uknih.gov

The resulting derivatized sample is then injected into the gas chromatograph. The separation occurs in a capillary column coated with a stationary phase, such as a silicone-based polymer (e.g., OV-1, OV-17). core.ac.uk The retention time of the derivatized this compound is a characteristic property under specific chromatographic conditions.

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint of the molecule. core.ac.uk The mass spectrum of the trimethylsilyl derivative of this compound will show characteristic ions resulting from the cleavage of the carbon chain and the loss of TMS groups, which allows for unambiguous identification. acs.orgcore.ac.uk

Table 2: Representative GC-MS Parameters for Derivatized Sugar Analysis

| Parameter | Value |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 150 °C, ramp at 5 °C/min to 280 °C, hold for 5 min |

| MS Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 50-600 |

This table provides a general framework for the GC-MS analysis of silylated monosaccharides. Specific parameters would be optimized for the analysis of this compound.

Research on the GC-MS analysis of various monosaccharide derivatives has established this as a robust method for structural elucidation. nih.govacs.org The fragmentation patterns of TMS-derivatized sugars are well-studied, and the position of the deoxy group in this compound would lead to a predictable and identifiable mass spectrum. core.ac.uk

Biochemical Roles and Metabolic Intermediacy of this compound

Biochemical Roles and Metabolic Intermediacy of 4 Deoxy Alpha D Glucose

Formation as a Glucose Degradation Product in Aqueous Systems

4-Deoxy-alpha-D-glucose is a monosaccharide derivative that can be formed from the degradation of D-glucose in aqueous solutions, particularly under conditions of heat. researchgate.netplos.org This process involves a series of chemical reactions, including dehydration and tautomerization, which lead to the formation of various deoxyglucosones. researchgate.netplos.org Among these, 4-deoxyglucosone (4-deoxy-2,3-hexodiulose) has been identified as a glucose degradation product. researchgate.net The degradation of glucose can occur both in vivo and during the heat sterilization of glucose-containing solutions, such as those used for parenteral administration. researchgate.netplos.org The formation of these degradation products is influenced by factors such as temperature and pH. dnu.dp.ua For instance, in acidic aqueous solutions, heating promotes the transformation of D-glucose into intermediates like 3,4-dideoxyglucosone-3-ene (3,4-DGE). dnu.dp.ua

The degradation process is complex, with glucose undergoing keto-enol tautomerism in aqueous environments. researchgate.netplos.org Subsequent dehydration and tautomerization steps result in the formation of deoxyglucosones. researchgate.net These compounds are part of a larger family of glucose degradation products (GDPs) that can have biological implications. researchgate.net

Involvement in Nucleotide Sugar Biosynthesis Pathways

This compound, in its activated nucleotide sugar form, is a crucial intermediate in the biosynthesis of various deoxysugars found in the natural products of many organisms, particularly bacteria. nih.govoup.com These pathways are essential for the production of structural components of the cell wall and for the bioactivity of many antibiotics. oup.comacs.org

While the provided outline focuses on this compound, the key intermediate in many of these pathways is dTDP-4-dehydro-6-deoxy-alpha-D-glucose (also known as dTDP-4-keto-6-deoxy-D-glucose). nih.govnih.gov This compound is a branch point for the synthesis of numerous deoxysugars. nih.gov It is synthesized from dTDP-α-D-glucose by the enzyme dTDP-D-glucose 4,6-dehydratase (RmlB). nih.govresearchgate.net This enzymatic reaction involves an oxidation at the C4' position, dehydration between C5' and C6', and a final reduction at the C6' position. nih.gov

Similarly, UDP-4-dehydro-6-deoxy-alpha-D-glucose is formed from UDP-alpha-D-glucose by the enzyme UDP-glucose 4,6-dehydratase. uniprot.org This intermediate is a precursor for the synthesis of various nucleotide sugars. frontiersin.orgmdpi.com For example, in plants, it is involved in the biosynthesis of UDP-L-rhamnose. frontiersin.org

The biosynthesis of dTDP-L-rhamnose, a precursor for L-rhamnose which is a key component of the cell wall in many pathogenic bacteria, proceeds through dTDP-4-dehydro-6-deoxy-alpha-D-glucose. nih.govresearchgate.net The enzyme dTDP-4-dehydrorhamnose 3,5-epimerase catalyzes the epimerization of dTDP-6-deoxy-4-keto-alpha-D-glucose to form dTDP-4-keto-beta-L-rhamnose. uniprot.org This is followed by a reduction step to yield dTDP-beta-L-rhamnose. uniprot.org The disruption of this pathway can affect the viability and virulence of pathogenic bacteria. oup.com

Table 1: Enzymes in the dTDP-L-Rhamnose Biosynthesis Pathway

| Enzyme | EC Number | Function |

| dTDP-D-glucose 4,6-dehydratase (RfbB/RmlB) | 4.2.1.46 | Catalyzes the conversion of dTDP-α-D-glucose to dTDP-4-dehydro-6-deoxy-alpha-D-glucose. nih.govresearchgate.net |

| dTDP-4-dehydrorhamnose 3,5-epimerase (RfbC/RmlC) | 5.1.3.13 | Catalyzes the epimerization of dTDP-4-dehydro-6-deoxy-alpha-D-glucose to dTDP-4-dehydro-beta-L-rhamnose. uniprot.org |

| dTDP-4-dehydrorhamnose reductase (RfbD/RmlD) | 1.1.1.133 | Catalyzes the reduction of dTDP-4-dehydro-beta-L-rhamnose to dTDP-L-rhamnose. uniprot.org |

dTDP-6-deoxy-D-allose is an unusual deoxysugar that serves as an intermediate in the biosynthesis of mycinose, a component of several macrolide antibiotics like tylosin (B1662201) and chalcomycin. expasy.orgresearchgate.netebi.ac.uk The biosynthesis of this sugar involves the enzyme dTDP-4-dehydro-6-deoxy-D-glucose 3-epimerase (also known as dTDP-4-keto-6-deoxy-D-glucose 3-epimerase). expasy.orggenome.jp This enzyme converts dTDP-4-dehydro-6-deoxy-alpha-D-glucose into dTDP-4-dehydro-6-deoxy-alpha-D-allose. expasy.orgresearchgate.net In Streptomyces sp. KCTC 0041BP, the enzyme GerKI, a dTDP-4-keto-6-deoxyglucose reductase, is also involved in this pathway. researchgate.net

The biosynthesis of D-mycaminose, a deoxysugar found in the antibiotic tylosin produced by Streptomyces fradiae, also utilizes dTDP-4-keto-6-deoxy-D-glucose as a key intermediate. acs.orgnih.gov A crucial step in this pathway is the conversion of TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose, a 3,4-ketoisomerization reaction catalyzed by the enzyme Tyl1a (TDP-4-oxo-6-deoxy-α-D-glucose-3,4-oxoisomerase). acs.orgnih.govqmul.ac.ukkegg.jp This isomerization is a key step that diverges the pathway towards the synthesis of D-mycaminose. acs.orgnih.gov

Table 2: Key Enzymes in Deoxysugar Biosynthesis from dTDP-4-dehydro-6-deoxy-alpha-D-glucose

| Pathway | Key Enzyme | EC Number | Product |

| dTDP-Rhamnose Biosynthesis | dTDP-4-dehydrorhamnose 3,5-epimerase | 5.1.3.13 | dTDP-4-dehydro-beta-L-rhamnose uniprot.org |

| dTDP-6-deoxy-alpha-D-allose Biosynthesis | dTDP-4-dehydro-6-deoxy-D-glucose 3-epimerase | 5.1.3.27 | dTDP-4-dehydro-6-deoxy-alpha-D-allose expasy.orgresearchgate.net |

| D-Mycaminose Biosynthesis | TDP-4-oxo-6-deoxy-α-D-glucose-3,4-oxoisomerase (Tyl1a) | 5.3.2.4 | TDP-3-dehydro-6-deoxy-α-D-glucopyranose qmul.ac.ukkegg.jp |

dTDP-6-deoxy-alpha-D-allose Biosynthesis Pathway

Regulation of Cellular Processes: Bacterial Cell Division

The biosynthesis of nucleotide sugars, including the pathways involving this compound derivatives, is critical for the formation of bacterial cell wall components. oup.comnih.gov In many bacteria, L-rhamnose is an essential structural component of cell wall polysaccharides and lipopolysaccharides. oup.comnih.gov The enzymes in the dTDP-L-rhamnose biosynthetic pathway are therefore crucial for bacterial survival and pathogenesis. oup.comnih.gov

Disruption of the synthesis of these cell wall components can lead to severe defects in cell growth and division. nih.gov For instance, preventing the incorporation of L-rhamnose into the cell walls of Gram-positive bacteria like Streptococcus pyogenes and Streptococcus mutans results in significant abnormalities in cell division. nih.gov The bacterial cell division process, facilitated by a protein complex called the divisome, is intricately linked to the synthesis of peptidoglycan, a major component of the cell wall. researchgate.netfrontiersin.org Since the precursors for these essential cell wall glycans are derived from nucleotide sugars synthesized through pathways involving intermediates like dTDP-4-dehydro-6-deoxy-alpha-D-glucose, these metabolic routes play an indirect but vital role in regulating bacterial cell division. nih.govresearchgate.net

Enzymatic Interactions and Mechanisms of Action of 4 Deoxy Alpha D Glucose Analogues

Inhibition of Glycosyltransferases and Related Enzymes

The enzyme lactose (B1674315) synthase, responsible for the synthesis of lactose, is a target for inhibition by analogues of D-glucose. Two such analogues, 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose, have been synthesized and evaluated as potential inhibitors. nih.gov These compounds were specifically designed to probe the importance of the 4-hydroxyl group of the glucose acceptor substrate in the enzymatic reaction. nih.gov

Both 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose were found to be inhibitors of lactose synthase. nih.gov However, their inhibitory effect was only observed in the presence of α-lactalbumin, a regulatory protein that modifies the substrate specificity of the galactosyltransferase component of lactose synthase. nih.gov In the absence of α-lactalbumin, neither analogue had any effect on the enzyme's activity. nih.gov This suggests that the binding of these analogues is dependent on the conformation of the enzyme system when α-lactalbumin is present. nih.gov

Research indicates that both 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose bind to the lactose synthase enzyme system much more weakly than D-glucose itself. nih.gov This weaker binding suggests that the recognition of the 4-hydroxyl group on the glucose molecule is a critical factor for effective substrate binding. nih.gov The absence of this hydroxyl group in the 4-deoxy analogues, or its replacement with an azido (B1232118) group, significantly diminishes the affinity of the enzyme for these molecules. nih.govnih.gov The inhibitory action of these analogues is attributed to their ability to suppress the binding of glucose to α-lactalbumin. nih.gov

Table 1: Inhibition of Lactose Synthase by 4-Deoxy-D-glucose Analogues

| Compound | Effect on Lactose Synthase | Dependency on α-lactalbumin | Binding Affinity Compared to D-glucose |

|---|---|---|---|

| 4-Deoxy-D-xylo-hexose | Inhibitor nih.gov | Inhibition observed only in the presence of α-lactalbumin nih.gov | Weaker nih.gov |

| 4-Azido-4-deoxy-D-glucose | Inhibitor nih.gov | Inhibition observed only in the presence of α-lactalbumin nih.gov | Weaker nih.gov |

Analogues of uridine (B1682114) diphosphate (B83284) glucose (UDPGlc) that have a modified hexosyl residue, such as a deoxy-unit at the C-4 position, have been investigated as substrates and inhibitors of calf liver UDPGlc dehydrogenase. nih.gov The 4-deoxyglucose analogue of UDPGlc was found to be a substrate for this enzyme, although it was processed less efficiently than the natural substrate, UDPGlc. nih.gov The apparent Michaelis constant (Km) for the 4-deoxyglucose analogue was 5.3 times higher than that of UDPGlc, and its maximum velocity (Vmax) was only 0.04 relative to UDPGlc. nih.gov The product of this reaction was identified as uridine diphosphate deoxyhexuronic acid. nih.gov

Furthermore, UDP-deoxyhexoses, including the 4-deoxyglucose derivative, act as non-competitive inhibitors of the enzymatic oxidation of UDPGlc. nih.gov The inhibitory potency of these deoxyglucose derivatives was found to increase in the following order: 2-deoxy- < 3- and 6-deoxy- < 4-deoxyglucose derivative. nih.gov This indicates that the 4-deoxyglucose derivative is the most potent inhibitor among the tested deoxyglucose analogues. nih.gov

In a separate study, UDP-7-deoxy-α-D-gluco-hept-6-ulopyranose, an analogue containing a methyl ketone at C-6, was found to be a competitive inhibitor of UDP-glucose dehydrogenase from Streptococcus pyogenes with an inhibition constant (Ki) value of 6.7 μM. ubc.ca This analogue cannot be further oxidized by the enzyme. ubc.ca

Lactose Synthase Inhibition by 4-Deoxy-D-xylo-hexose and 4-Azido-4-deoxy-D-glucose

Interference with Glycoconjugate Biosynthesis

Analogues of N-acetyl-D-glucosamine (GlcNAc) that lack the C4-hydroxyl group have been developed to interfere with the biosynthesis of heparan sulfate (B86663) (HS), a complex linear polysaccharide. nih.gov The rationale behind this approach is that the incorporation of a 4-deoxy analogue would act as a chain terminator during HS elongation. nih.govresearchgate.net

A peracetylated 4-deoxy analogue of GlcNAc has been shown to be a potent inhibitor of HS synthesis. nih.govru.nl This analogue is activated intracellularly to UDP-4-deoxy-GlcNAc. nih.gov Studies have demonstrated a dose-dependent reduction in HS expression in various cell types, including melanoma cells, rat fibroblasts, hepatocytes, and cells of the central nervous system, upon treatment with the 4-deoxy analogue. ru.nl At a concentration of 1 mM, the 4-deoxy analogue almost completely nullified HS expression in MV3 melanoma cells, while the parent sugar, GlcNAc, had no effect. ru.nl The IC50 value for the inhibition of HS expression by the peracetylated 4-deoxy analogue was determined to be 16 μM. nih.gov

The inhibition of HS biosynthesis by the 4-deoxy analogue leads to a reduction in the size of the HS chains. nih.gov Interestingly, there is no detectable incorporation of the 4-deoxy analogue into the HS chains. nih.gov The reduction in HS chain size is likely due to a combination of factors, including reduced levels of the natural substrate UDP-GlcNAc and/or the inhibition of glycosyltransferase activity. nih.gov

Studies using primary mouse hepatocytes have shown that 4-deoxy analogues of 2-acetamido-2-deoxy-D-glucose can significantly inhibit the incorporation of radiolabeled precursors into both glycoconjugates and proteins. nih.gov

Specifically, methyl 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranoside, at a concentration of 20 mM, reduced the incorporation of [3H]GlcN into cellular glycoconjugates by 89% and the incorporation of [14C]Leu into proteins by 88% compared to control cells. researchgate.netnih.gov The corresponding free sugar, 2-acetamido-2,4-dideoxy-α,β-D-xylo-hexopyranoses, also showed inhibitory effects at 20 mM, with a 75% reduction in [3H]GlcN incorporation and a 64% reduction in [14C]Leu incorporation. researchgate.netnih.gov

The acetylated versions of these analogues exhibited even greater inhibition of both [3H]GlcN and [14C]Leu incorporation at a lower concentration of 1 mM. nih.gov However, these acetylated compounds were found to be toxic to the hepatocytes at higher concentrations of 10 and 20 mM. nih.gov In contrast, derivatives of 2-acetamido-2,4-dideoxy-L-threo-pentopyranose showed no biological effect up to 20 mM, suggesting that the C-6 substituent is important for the observed biological activity. nih.gov

Table 2: Inhibition of Macromolecule Incorporation by 4-Deoxy Analogues of 2-Acetamido-2-deoxy-D-glucose in Hepatocytes

| Compound | Concentration | % Inhibition of [3H]GlcN Incorporation | % Inhibition of [14C]Leu Incorporation |

|---|---|---|---|

| Methyl 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranoside | 20 mM | 89% researchgate.netnih.gov | 88% researchgate.netnih.gov |

| 2-Acetamido-2,4-dideoxy-α,β-D-xylo-hexopyranoses | 20 mM | 75% researchgate.netnih.gov | 64% researchgate.netnih.gov |

Effects of 4-Deoxy Analogues of 2-Acetamido-2-deoxy-D-glucose on Heparan Sulfate Synthesis

Glycolytic Pathway Inhibition by Deoxy-Glucose Analogues

Deoxy-glucose analogues, such as 2-deoxy-D-glucose (2-DG), are known inhibitors of glycolysis. nih.govacs.org These molecules act as mimics of D-glucose and interfere with glucose metabolism. nih.gov 2-DG is transported into the cell where it is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P). pnas.org The accumulation of 2-DG-6P within the cell leads to the inhibition of two key glycolytic enzymes: hexokinase (in a noncompetitive manner) and glucose-6-phosphate isomerase (in a competitive manner). nih.govpnas.org

This inhibition of glycolysis is more effective under hypoxic conditions, as cancer cells can utilize alternative energy sources like fatty acids or amino acids in the presence of oxygen. nih.gov The inhibition of glycolysis by 2-DG not only affects energy production but also impacts various biosynthetic pathways that rely on glycolytic intermediates. spandidos-publications.com This includes the tricarboxylic acid (TCA) cycle, as well as fatty acid and cholesterol biosynthesis. spandidos-publications.com

While much of the research has focused on 2-DG, the general mechanism of action as a competitive inhibitor of glucose metabolism is relevant to other deoxy-glucose analogues. medchemexpress.com The structural similarity to glucose allows these analogues to be taken up by glucose transporters and enter the glycolytic pathway, where their modified structure disrupts the normal enzymatic cascade. pnas.org

Hexokinase and Phosphoglucose (B3042753) Isomerase Modulation

The initial steps of glycolysis, the metabolic pathway that converts glucose into pyruvate, are catalyzed by hexokinase (HK) and phosphoglucose isomerase (PGI). Hexokinase phosphorylates glucose to glucose-6-phosphate (G6P), and phosphoglucose isomerase then converts G6P to fructose-6-phosphate. mdpi.comlibretexts.org Deoxy-glucose analogues can interfere with this process, and 2-deoxy-D-glucose (2-DG) is a classic example of this modulation.

2-DG, acting as a mimic of glucose, is transported into cells and is a substrate for hexokinase. mdpi.comnih.gov The enzyme phosphorylates 2-DG at the 6th position, forming 2-deoxy-D-glucose-6-phosphate (2-DG-6P). nih.govpnas.org However, the absence of the hydroxyl group at the C-2 position means that 2-DG-6P cannot be recognized and isomerized by the next enzyme in the pathway, phosphoglucose isomerase. mdpi.comnih.gov

This leads to the intracellular accumulation of 2-DG-6P, which has two primary inhibitory effects:

Phosphoglucose Isomerase Inhibition : 2-DG-6P also acts as a competitive inhibitor of phosphoglucose isomerase, further disrupting the glycolytic flux. mdpi.compnas.org

This dual inhibition of key glycolytic enzymes effectively blocks glucose metabolism, leading to energy deprivation within the cell. nih.gov In contrast, studies on 4-deoxyglucose analogues have shown different enzymatic targets. For example, 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose were found to be inhibitors of lactose synthase, suggesting that the 4-OH group is a crucial recognition factor for that particular enzyme system. nih.gov Furthermore, a methylated analogue of 4-fluoro-4-deoxy-D-glucose was reported to be a poor substrate for hexokinase. rsc.org

| Analogue | Enzyme Interaction | Mechanism of Action |

|---|---|---|

| 2-Deoxy-D-glucose (2-DG) | Hexokinase (HK) and Phosphoglucose Isomerase (PGI) | Phosphorylated to 2-DG-6P, which accumulates and inhibits both HK (non-competitively) and PGI (competitively). nih.govpnas.org |

| 4-Deoxy-D-xylo-hexose | Lactose Synthase | Acts as an inhibitor, suggesting the 4-OH group is important for binding to this enzyme. nih.gov |

| 4-Azido-4-deoxy-D-glucose | Lactose Synthase | Acts as an inhibitor, similar to 4-deoxy-D-xylo-hexose. nih.gov |

Structure-Activity Relationships in Halogenated Deoxy-Glucose Derivatives

The modification of deoxy-glucose analogues by substituting hydrogen with halogens (fluorine, chlorine, bromine) significantly influences their biological activity and interaction with enzymes like hexokinase. The structure-activity relationship (SAR) is particularly well-documented for 2-halogenated derivatives of D-glucose.

Research, including in silico modeling and enzymatic assays, has demonstrated that the size of the halogen atom at the C-2 position is a critical determinant of binding affinity to hexokinase I. nih.gov The binding affinity decreases as the size of the halogen increases. nih.gov The established order of potency is:

2-fluoro-2-deoxy-D-glucose (2-FG) > 2-chloro-2-deoxy-D-glucose (2-CG) > 2-bromo-2-deoxy-D-glucose (2-BG)

Fluorine's similarity in size and electronegativity to a hydroxyl group makes 2-FG a particularly effective glucose mimic. mdpi.com Molecular docking studies have confirmed that fluorinated derivatives bind to hexokinase in a manner comparable to glucose itself. nih.govresearchgate.net Enzymatic assays have further shown that the 6-phosphate forms of these halogenated derivatives are more effective inhibitors of hexokinase II than 2-DG-6P. nih.govresearchgate.net The improved potency of these halogenated analogues makes them subjects of interest for therapeutic applications where glycolysis inhibition is desired. researchgate.net

| Halogenated Analogue (at C-2) | Relative Binding Affinity to Hexokinase I | Key Structural Feature |

|---|---|---|

| 2-fluoro-2-deoxy-D-glucose (2-FG) | Highest | Fluorine's small size and high electronegativity closely mimic the native hydroxyl group. mdpi.comnih.gov |

| 2-chloro-2-deoxy-D-glucose (2-CG) | Intermediate | Larger than fluorine, leading to reduced binding affinity compared to 2-FG. nih.gov |

| 2-bromo-2-deoxy-D-glucose (2-BG) | Lowest | The largest of the three halogens, resulting in the weakest binding affinity in the series. nih.gov |

Research Applications and Probes Derived from 4 Deoxy Alpha D Glucose

Radiotracers in Biological Research

Radiolabeled glucose analogues are instrumental in non-invasively studying metabolic processes. By substituting a hydroxyl group with a positron-emitting or beta-emitting isotope, researchers can visualize and quantify glucose uptake and metabolism in living systems.

2-Deoxy-D-glucose (DOG) is a glucose analogue widely used to measure cellular glucose transport and metabolic activity. revvity.com It is readily transported into cells by glucose transporters (GLUTs). nih.gov Once inside the cell, DOG is phosphorylated by the enzyme hexokinase to form 2-deoxy-D-glucose-6-phosphate (DOG-6-P). nih.gov Unlike glucose-6-phosphate, DOG-6-P cannot be further metabolized by the glycolytic pathway and becomes trapped within the cell. nih.govrevvity.com This unidirectional transport and intracellular trapping allow for the measurement of glucose uptake rates. revvity.comrevvity.com

Radiolabeled versions of DOG, such as [³H]2-DOG and [¹⁴C]2-DOG, are the most common forms used in these assays. revvity.comrevvity.comrevvity.com Researchers introduce the radiolabeled DOG to cells or tissues and, after a set period, measure the accumulated radioactivity to quantify glucose uptake. revvity.com This technique is fundamental in various research areas, including studies on insulin (B600854) resistance, cancer metabolism, and neuroscience. nih.govrevvity.com For instance, a "Dual Tracer Test" has been developed using sequential injections of [¹⁴C]2-DOG and [³H]2-DOG to quantify both basal and insulin-stimulated glucose uptake in the same animal, providing a more detailed picture of tissue-specific insulin sensitivity. nih.gov

| Tracer | Mechanism | Primary Application | Key Findings/Advantages |

|---|---|---|---|

| 2-Deoxy-D-glucose (DOG) | Transported by GLUTs, phosphorylated by hexokinase, and trapped intracellularly. nih.gov | Cellular glucose uptake assays. revvity.comrevvity.com | Allows for the measurement of unidirectional glucose transport; widely used with ³H or ¹⁴C labels. revvity.comrevvity.com |

| 2-Deoxy-2-fluoro-D-glucose (FDG) | Mimics glucose; transported and phosphorylated, then trapped. Used with ¹⁸F for PET imaging. frontiersin.orgnih.gov | Metabolic imaging in plants and animals (oncology, neuroscience). frontiersin.orgwikipedia.org | Enables in vivo visualization of metabolic activity, such as photoassimilate translocation in plants. nih.govresearchgate.net |

| Alpha-methyl-4-deoxy-4-[(18)F]fluoro-D-glucopyranoside (Me4FDG) | Specifically transported by Sodium-Dependent Glucose Transporters (SGLTs), not GLUTs. researchgate.netcancer.gov | Imaging SGLT activity, particularly in cancer and kidney research. researchgate.netuclahealth.orgnih.gov | Provides a specific tool to distinguish SGLT-mediated glucose uptake from GLUT-mediated uptake. researchgate.netpatsnap.com |

While extensively used in clinical oncology via Positron Emission Tomography (PET), 2-Deoxy-2-fluoro-D-glucose (FDG), specifically the ¹⁸F-labeled variant ([¹⁸F]FDG), has also emerged as a valuable tracer in plant science. frontiersin.orgnih.gov [¹⁸F]FDG is a glucose analogue where the hydroxyl group at the C-2 position is replaced by the positron-emitting isotope fluorine-18. nih.govwikipedia.org This structural similarity allows it to mimic glucose and be used for in vivo imaging of metabolic processes in plants. frontiersin.orgnih.gov

Research has demonstrated that FDG can be used to trace the movement and allocation of sugars in plants. Studies have used FDG to monitor the translocation of photoassimilates, analyze solute transport, investigate root uptake, and study carbon allocation. frontiersin.orgnih.gov For example, after being supplied to a leaf, [¹⁸F]FDG is transported through the plant's vascular system in a manner similar to sucrose, the primary transport sugar in many plants. researchgate.net Unlike in animal cells where FDG is primarily trapped as FDG-6-phosphate, its metabolism in plants is more complex, with metabolites such as FDG-6-phosphate, 2-deoxy-2-fluoro-gluconic acid, 2-deoxy-2-fluoro-maltose, and uridine-diphosphate-FDG being identified. frontiersin.org This understanding is crucial for the correct interpretation of imaging data in plant research. nih.govfrontiersin.org

A significant challenge in metabolic imaging has been to differentiate between the activities of two major classes of glucose transporters: the facilitative glucose transporters (GLUTs) and the sodium-dependent glucose transporters (SGLTs). patsnap.com While [¹⁸F]FDG is an excellent substrate for GLUTs, it has a very low affinity for SGLTs. nih.gov To address this, the radiotracer alpha-methyl-4-deoxy-4-[(18)F]fluoro-D-glucopyranoside ([¹⁸F]Me4FDG) was developed. researchgate.net

[¹⁸F]Me4FDG is a glucose analogue designed to be a specific substrate for SGLT1 and SGLT2, with very low affinity for GLUTs. researchgate.netcancer.govnih.gov This specificity allows for the targeted imaging and quantification of SGLT activity using PET scans. researchgate.net Upon administration, [¹⁸F]Me4FDG is taken up specifically by cells expressing SGLTs, such as those in the kidneys and certain types of tumors. cancer.govuclahealth.orgnih.gov This tracer has become a key tool in studying the role of SGLTs in diseases like cancer and diabetes. researchgate.netcareboxhealth.com For instance, it is being investigated in clinical trials to detect SGLT2 expression in lung tumors, which could provide a new method for cancer diagnosis and highlight potential therapeutic targets. uclahealth.orgpatsnap.comcareboxhealth.com

2-Deoxy-2-fluoro-D-glucose (FDG) in Plant Metabolic Imaging

Fluorescent-Tagged Deoxy-Glucose Analogues for Metabolic Monitoring

In addition to radiotracers, fluorescently-tagged glucose analogues allow for the direct visualization of glucose uptake in living cells and tissues at a microscopic level. aatbio.comabcam.com These probes are valuable for applications in fluorescence microscopy, flow cytometry, and high-throughput screening. aatbio.comdojindo.com

One of the most widely used fluorescent glucose analogues is 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG). aatbio.com This molecule consists of a small fluorophore attached to a deoxyglucose backbone. nih.gov 2-NBDG is transported into cells via GLUTs and is subsequently phosphorylated, which leads to its intracellular retention, similar to the mechanism of FDG. nih.gov This allows for real-time monitoring of glucose uptake in individual cells. aatbio.comabcam.com Researchers have used 2-NBDG to study glucose metabolism in a wide range of cell types, including cancer cells, adipocytes, and neurons. aatbio.com However, limitations such as lower fluorescence intensity compared to newer probes have been noted. dojindo.com

To overcome these limitations, other fluorescent probes have been developed. For example, IRDye 800CW 2-DG is a near-infrared fluorescent agent used for in vivo imaging of glucose metabolism in small animal models. licor.com Its longer wavelength is better suited for deep tissue imaging. licor.com Newer, brighter probes are also available in assay kits, which aim to provide higher sensitivity for detecting cellular glucose uptake by fluorescence imaging and flow cytometry. dojindo.com

Isotopic Labeling for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell. isotope.commpg.de This method relies on the use of stable isotope-labeled substrates, such as glucose labeled with carbon-13 (e.g., [U-¹³C]glucose), which are fed to cells. isotope.comnih.gov

As the cells metabolize the labeled glucose, the ¹³C atoms are incorporated into various downstream metabolites. nih.gov By measuring the specific labeling patterns (i.e., the distribution of ¹³C atoms) in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative activities of different metabolic pathways. isotope.comnih.gov For example, tracing ¹³C from [1,2-¹³C₂]glucose can reveal the flux through the pentose (B10789219) phosphate (B84403) pathway (PPP) versus glycolysis. biorxiv.org

MFA provides a detailed snapshot of the cell's metabolic state, offering insights that cannot be obtained from measuring metabolite concentrations alone. mpg.de It is widely applied in biotechnology to optimize metabolic pathways for the production of valuable chemicals and in biomedical research to understand how metabolic networks are rewired in diseases like cancer. isotope.comcreative-proteomics.com Recent advancements have even incorporated machine learning to streamline the complex data analysis required to calculate metabolic fluxes from isotope labeling data. biorxiv.org

Future Research Directions in 4 Deoxy Alpha D Glucose Studies

Development of Novel Synthetic Routes

The creation of deoxysugars with high regioselectivity and stereocontrol remains a significant challenge in carbohydrate chemistry. While methods exist for the synthesis of 4-deoxy-D-glucose derivatives, future research will focus on developing more efficient, scalable, and versatile synthetic routes.

Current research has highlighted several promising strategies. One established method involves the SN2 displacement of a suitable leaving group, such as a methylsulfonyloxy group, at the C-4 position with a nucleophile like iodide sigmaaldrich.cn. Another approach involves complex, multi-step transformations from readily available monosaccharides like D-glucose to generate highly functionalized intermediates, such as pyranoid epoxy-exo-glycals or deoxyinososes, which can then be converted to the desired deoxy sugar arkat-usa.orgrsc.org.

Future efforts are expected to concentrate on:

Catalytic Methods: Developing new catalytic systems that can achieve direct and selective deoxygenation at the C-4 position, minimizing the need for extensive protecting group manipulations that complicate current syntheses chemsynlab.com.

Enzymatic Synthesis: Harnessing enzymes to perform specific modifications on the glucose scaffold, offering high stereoselectivity and milder reaction conditions.

Novel Building Blocks: Designing and synthesizing versatile, enantiomerically pure building blocks that can be readily converted into a variety of 4-deoxy sugar derivatives, facilitating more rapid and flexible access to these compounds researchgate.net.

Table 1: Comparison of Synthetic Strategies for 4-Deoxy Sugar Derivatives

| Synthetic Strategy | Key Features | Potential Future Development | References |

| Nucleophilic Substitution (SN2) | Involves activation of the C-4 hydroxyl (e.g., as a sulfonate ester) followed by displacement with a nucleophile (e.g., iodide). | Development of milder activation and displacement conditions to improve compatibility with sensitive functional groups. | sigmaaldrich.cn |

| Multi-step Transformation | Utilizes complex reaction sequences (e.g., Ferrier rearrangement) starting from common sugars like D-glucose. | Streamlining pathways to reduce the number of steps and improve overall yield. | arkat-usa.orgrsc.org |

| Building Block Approach | Synthesis of versatile, pre-functionalized synthons for efficient conversion to target molecules. | Creation of a broader library of building blocks to access a wider range of 4-deoxy sugar analogues. | researchgate.net |

Elucidation of Undiscovered Biochemical Pathways

While 4-Deoxy-alpha-D-glucose itself is not a central metabolite, its activated nucleotide sugar derivatives are crucial intermediates in the biosynthesis of many specialized or secondary metabolites, particularly in bacteria. The key precursor, TDP-4-keto-6-deoxy-α-D-glucose, is formed from TDP-D-glucose by the enzyme TDP-glucose-4,6-dehydratase nih.govnih.gov. This intermediate serves as a critical branch point, leading to the formation of a diverse array of deoxysugars that are often components of antibiotics, bacterial cell wall O-antigens, and other natural products nih.govhmdb.ca.

Future research directions in this area include:

Genome Mining: Systematically searching microbial genomes for gene clusters predicted to encode for deoxysugar biosynthesis. This can lead to the discovery of novel pathways and enzymes.

Biochemical Characterization: Expressing and characterizing the enzymes from these newly discovered gene clusters to determine their precise function and the structures of their products. For instance, enzymes like TDP-4-oxo-6-deoxy-alpha-D-glucose-3,4-oxoisomerase are involved in the biosynthesis of sugars like D-mycaminose, and further study could reveal new enzymatic capabilities wikipedia.org.

Metabolic Engineering: Using the knowledge of these pathways to engineer microorganisms for the production of novel glycosylated natural products with potentially improved therapeutic properties.

Table 2: Key Biochemical Pathways Involving 4-Deoxy-Glucose Precursors

| Pathway | Key Intermediate | Key Enzyme(s) | Biological Significance | References |

| TDP-L-rhamnose Biosynthesis | TDP-4-keto-6-deoxy-D-glucose | dTDP-D-glucose 4,6-dehydratase (RmlB) | Precursor for L-rhamnose, a component of bacterial cell walls. | researchgate.net |

| O-Antigen Biosynthesis | TDP-4-oxo-6-deoxy-D-glucose | TDP-glucose 4,6-dehydratase | Building blocks for bacterial surface polysaccharides. | hmdb.ca |

| D-Mycaminose Biosynthesis | TDP-4-keto-6-deoxy-α-D-glucose | TDP-4-oxo-6-deoxy-alpha-D-glucose-3,4-oxoisomerase (Tyl1a) | Component of macrolide antibiotics like tylosin (B1662201). | nih.govwikipedia.org |

| CDP-d-paratose Biosynthesis | CDP-6-deoxy-D-xylo-hexopyranos-4-ulose | CDP-d-glucose 4,6-dehydratase | Component of O-antigen glycans in some bacteria. | asm.org |

Advanced Mechanistic Studies of Enzyme Interactions

Understanding precisely how enzymes catalyze complex transformations on sugar substrates is a fundamental goal of biochemistry. For enzymes that interact with 4-deoxy-glucose precursors, significant questions remain about their catalytic mechanisms. Enzymes such as dTDP-d-glucose 4,6-dehydratase and radical S-adenosyl-L-methionine (SAM) enzymes that act on related sugar derivatives are of particular interest researchgate.netnih.gov.

Future research will require a combination of advanced techniques to provide a complete picture of these enzymatic reactions:

Time-Resolved Crystallography and Cryo-EM: These structural biology techniques can capture snapshots of the enzyme in action, allowing researchers to visualize transient intermediates and conformational changes during the catalytic cycle.

Kinetic Isotope Effect Studies: Using specifically deuterated substrates to probe the transition states of reactions, which can help differentiate between competing mechanistic hypotheses, such as those proposed for the deamination reactions catalyzed by radical SAM enzymes nih.gov.

Computational Chemistry: Employing quantum mechanics/molecular mechanics (QM/MM) simulations to model reaction pathways and calculate the energetics of intermediates and transition states, providing insights that are often inaccessible through experimental methods alone.

Table 3: Enzymes Acting on 4-Deoxy-Glucose Precursors and Mechanistic Questions

| Enzyme | Substrate Class | Key Mechanistic Question | Future Study Approach | References |

| dTDP-D-glucose 4,6-dehydratase (RmlB) | TDP-D-glucose | How does the enzyme control the stereochemistry of the dehydration and subsequent reduction steps? | Time-resolved crystallography, computational modeling. | researchgate.net |

| Radical SAM Lyases (e.g., DesII) | TDP-4-amino-4,6-dideoxy-D-glucose (related substrate) | What is the precise mechanism of ammonia (B1221849) elimination (e.g., concerted vs. stepwise)? | Advanced kinetic isotope effect studies, trapping of radical intermediates. | nih.gov |

| TDP-4-oxo-6-deoxy-alpha-D-glucose-3,4-oxoisomerase | TDP-4-keto-6-deoxy-α-D-glucose | How is the isomerization at C3-C4 achieved without a cofactor? | Structural analysis of enzyme-substrate complexes, site-directed mutagenesis. | wikipedia.org |

Exploration of New Research Probe Applications

Derivatives of 4-deoxy-D-glucose are promising candidates for development as chemical probes to investigate a wide range of biological processes. By introducing specific modifications, such as fluorine atoms, azido (B1232118) groups, or radioisotopes, these sugar analogues can be designed to act as tracers, inhibitors, or imaging agents.

For example, 4-deoxy-4-fluoro-D-glucose has been explored as a substrate for enzymes, and its conformational properties have been studied in detail by NMR, providing a basis for its use in biological systems frontiersin.orgresearchgate.net. Similarly, the synthesis of 4-azido-4-deoxy-D-glucose has provided a potential inhibitor for enzymes like lactose (B1674315) synthase sigmaaldrich.cn.

Future research in this area will focus on:

Development of PET Imaging Agents: Building on the success of 2-deoxy-2-fluoro[18F]-D-glucose (FDG), developing a [18F]-labeled 4-deoxy-D-glucose analogue could provide a new tool for positron emission tomography (PET) to probe different aspects of glucose transport and metabolism frontiersin.orgmdpi.com.

Activity-Based Probes: Designing probes that covalently bind to the active sites of specific enzymes that process 4-deoxy-sugars, allowing for the identification and characterization of these enzymes in complex biological samples.

Probes for Glycosyltransferases: Using 4-deoxy-sugar nucleotide donors as tools to study the mechanism and substrate specificity of glycosyltransferases, which are critical enzymes in the synthesis of all complex carbohydrates.

Table 4: Modified 4-Deoxy-Glucose Derivatives as Research Probes

| Derivative | Application | Research Goal | Future Direction | References |

| 4-Deoxy-4-fluoro-D-glucose | Enzyme Substrate / NMR Probe | To study enzyme specificity and sugar conformation in solution. | Use in cellular uptake and metabolism studies. | frontiersin.orgresearchgate.net |

| 4-Azido-4-deoxy-D-glucose | Enzyme Inhibitor | To inhibit specific enzymes like lactose synthase for mechanistic studies. | Development as a photo-crosslinking probe to identify binding partners. | sigmaaldrich.cn |

| Radio-iodinated Deoxy-glucose (e.g., 6-deoxy-6-iodo) | Metabolic Tracer | To non-invasively track glucose transport in vivo. | Synthesis and evaluation of a 4-deoxy-4-iodo-D-glucose tracer. | sigmaaldrich.cn |

Q & A

Q. What are the optimal synthetic routes for obtaining high-purity 4-Deoxy-alpha-D-glucose?

The synthesis of this compound typically involves selective deoxygenation and fluorination strategies. A common approach includes using protecting groups (e.g., ethylidene or benzyl groups) to block specific hydroxyl positions, followed by fluorination via nucleophilic substitution or radical-mediated methods . For example, 4-deoxy-4-fluoro analogs of sugars are synthesized by replacing hydroxyl groups with fluorine at the C4 position, leveraging reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor . Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%), validated by NMR and mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural elucidation requires a combination of:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm stereochemistry and substitution patterns, with chemical shifts compared to reference data (e.g., NIST Standard Reference Database) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF to verify molecular weight and fragmentation patterns.

- X-ray Crystallography: For absolute configuration determination, particularly when novel derivatives are synthesized .

Advanced Research Questions

Q. How can this compound act as a mechanistic probe in carbohydrate-metabolizing enzymes?

this compound serves as a competitive inhibitor or substrate analog for enzymes like glycosyltransferases and hexokinases. For instance, 4-deoxy-4-fluoro-D-galactose inhibits glycosaminoglycan biosynthesis by mimicking natural substrates, altering enzymatic kinetics (e.g., reduced , increased ) . Experimental workflows include:

Q. What experimental challenges arise when using this compound in metabolic flux studies, and how can they be addressed?

Key challenges include off-target effects on non-focal pathways and isotopic dilution in tracer studies. Mitigation strategies involve:

- Dual Isotope Labeling: Combine ¹⁴C or ³H-labeled this compound with ¹³C-glucose to track metabolic incorporation and distinguish primary pathways .

- Control Experiments: Use knockout cell lines (e.g., hexokinase-deficient) or pharmacological inhibitors to isolate specific metabolic contributions .

- Multi-omics Validation: Pair flux data with transcriptomics/proteomics to identify compensatory pathways .

Q. How does this compound influence amyloidogenesis, and what experimental models are suitable for studying this?

Studies show that 4-deoxy analogs of glucosamine disrupt glycosaminoglycan-dependent amyloid fibril formation (e.g., in Alzheimer’s disease models) . Experimental design considerations:

- In Vitro Models: Use heparin sulfate-coated plates to simulate extracellular matrix interactions.

- In Vivo Models: Administer this compound intravenously in transgenic mice, followed by autoradiography to quantify amyloid deposition .

- Biophysical Techniques: Employ circular dichroism (CD) or thioflavin T assays to monitor fibril kinetics .

Methodological Best Practices

- Toxicity Management: Due to potential cytotoxicity (e.g., mitochondrial dysfunction), dose-response curves should precede long-term studies. LC₅₀ values are determined via MTT assays .

- Waste Disposal: Follow institutional guidelines for halogenated waste, as fluorine-containing compounds require specialized treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.